1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

Catalog No.
S13789297
CAS No.
M.F
C8H13ClO
M. Wt
160.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehy...

Product Name

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde

IUPAC Name

1-(chloromethyl)-2-methylcyclopentane-1-carbaldehyde

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

InChI

InChI=1S/C8H13ClO/c1-7-3-2-4-8(7,5-9)6-10/h6-7H,2-5H2,1H3

InChI Key

YPZKSHLQQGIQDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CCl)C=O

1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with a chloromethyl group and an aldehyde functional group. The molecular formula of this compound is C8_{8}H9_{9}ClO, and it has a molecular weight of approximately 158.61 g/mol. Its structure features a five-membered carbon ring, which contributes to its unique chemical properties and reactivity.

Due to the presence of the aldehyde functional group and the chloromethyl substituent:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to produce an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the molecule.

These reactions highlight the versatility of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde in organic synthesis.

Preliminary studies suggest that 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde may exhibit biological activity, potentially due to its unique structural features. The compound's interactions with biological targets could involve enzyme inhibition or modulation of receptor activity. Research is ongoing to explore its pharmacological properties and potential applications in medicinal chemistry for developing new therapeutic agents.

The synthesis of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde typically involves several steps, which may include:

  • Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chloromethyl Group: This step may utilize chloromethylation techniques where chloromethyl reagents are employed to introduce the chloromethyl substituent onto the cyclopentane ring.
  • Aldehyde Formation: The final step generally involves oxidation of an alcohol or direct formylation to introduce the aldehyde functional group.

Optimizing these steps for yield and purity often involves employing catalysts and specific reaction conditions tailored for industrial applications.

The potential applications of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde span several fields, including:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: Its reactive functional groups make it a useful intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: It may have potential applications in agrochemicals, particularly as a precursor for herbicides or pesticides.

Interaction studies are crucial for understanding how 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde affects biological systems. These studies typically involve:

  • Enzyme Inhibition Assays: To determine if the compound can inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Binding Studies: To assess its ability to bind to various receptors, potentially influencing cellular signaling pathways.
  • Toxicity Assessments: Evaluating any cytotoxic effects on cell lines to gauge safety profiles for further development.

Research in these areas is vital for establishing the compound's viability as a therapeutic agent.

Several compounds share structural similarities with 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde, each exhibiting unique characteristics:

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
2-Methylcyclopentane-1-carbaldehydeC7_{7}H12_{12}O112.17Lacks chlorine substituent; simpler structure
CyclopentanecarboxaldehydeC6_{6}H10_{10}O98.15Contains a carboxylic acid instead of an aldehyde
3-Chloro-2-methylprop-2-enalC7_{7}H9_{9}ClO158.60Contains a double bond; different reactivity

The uniqueness of 1-(Chloromethyl)-2-methylcyclopentane-1-carbaldehyde lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity compared to its analogs .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

160.0654927 g/mol

Monoisotopic Mass

160.0654927 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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